molecular formula C9H20N2O2 B585477 Nε,Nε,Nε-Trimethyllysine-d9 CAS No. 1182037-78-0

Nε,Nε,Nε-Trimethyllysine-d9

Cat. No.: B585477
CAS No.: 1182037-78-0
M. Wt: 197.326
InChI Key: MXNRLFUSFKVQSK-DQBSYZJZSA-N
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Description

Contextualization of Nε,Nε,Nε-Trimethyllysine (TML) within Post-Translational Modifications and Amino Acid Metabolism

Nε,Nε,Nε-Trimethyllysine (TML) is a methylated derivative of the essential amino acid L-lysine. bevital.no Its formation occurs through a post-translational modification process, where methyl groups are enzymatically added to lysine (B10760008) residues within proteins. researchgate.net This modification is observed in a variety of proteins, including histones, which are crucial for chromatin structure and gene regulation, as well as other proteins like calmodulin, myosin, actin, and cytochrome c. researchgate.netmdpi.com The breakdown of these modified proteins through proteolysis in lysosomes releases free TML into the cellular environment. researchgate.netoup.comrsc.org

In the realm of amino acid metabolism, TML serves as a critical intermediate. It is most notably recognized as the starting precursor for the endogenous biosynthesis of L-carnitine, a vital compound for energy metabolism. mdpi.comrsc.orgscholarsresearchlibrary.comnih.gov The conversion of TML to carnitine is a four-step enzymatic pathway that begins with the hydroxylation of TML by the enzyme Nε-trimethyllysine hydroxylase (TMLH). researchgate.netrsc.orgscholarsresearchlibrary.com This initial step occurs in the mitochondria. mdpi.com L-carnitine is essential for transporting long-chain fatty acids across the mitochondrial membrane, enabling their subsequent beta-oxidation to produce energy. rsc.org

Beyond its role in endogenous protein turnover, TML can also be introduced into the body through diet, as it is present in various animal- and plant-derived foods. nih.govfrontiersin.orgjci.orgrsc.org Furthermore, TML is a substrate for gut microbiota, which can metabolize it to produce trimethylamine (B31210) (TMA). jci.orgjci.org TMA is then absorbed and converted in the liver to trimethylamine N-oxide (TMAO), a metabolite that has been linked to cardiovascular diseases. bevital.nofrontiersin.orgahajournals.org Thus, TML is positioned at a key metabolic intersection, linking protein metabolism, energy production, and the host-gut microbiome axis.

Significance of Deuterium (B1214612) Labeling (d9) in Nε,Nε,Nε-Trimethyllysine for Isotopic Tracer Studies and Quantitative Analysis

Stable isotope labeling is a powerful technique in biochemical research that involves replacing an atom in a molecule with its heavier, non-radioactive isotope. cambridge.org Nε,Nε,Nε-Trimethyllysine-d9 (TML-d9) is a deuterated form of TML, where nine hydrogen atoms on the three methyl groups of the trimethylammonium moiety are replaced with deuterium (²H). chembk.comcloudfront.net This isotopic substitution makes TML-d9 an invaluable tool for advanced analytical and metabolic research.

The primary significance of TML-d9 lies in its application as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). frontiersin.orgscbt.commdpi.com In this method, a known quantity of TML-d9 is added to a biological sample (e.g., plasma) at the beginning of the analytical process. frontiersin.orgiu.edu Because TML-d9 is chemically identical to the naturally occurring TML but has a higher mass, a mass spectrometer can differentiate between the labeled (heavy) and unlabeled (light) forms. By measuring the ratio of the two signals, scientists can determine the absolute concentration of endogenous TML with exceptional accuracy and precision. mdpi.com This approach effectively corrects for any loss of analyte during sample preparation and compensates for variations in instrument performance, which is a major advantage over other quantitative methods. cambridge.orgmdpi.com

Furthermore, TML-d9 serves as a crucial isotopic tracer for in vivo metabolic studies. nih.govnih.gov Researchers can administer TML-d9 to animal models or human subjects to track its metabolic fate. jci.orgjci.org For instance, by tracking the appearance of deuterium-labeled metabolites like d9-TMA and d9-TMAO in the bloodstream after oral administration of d9-TML, scientists can elucidate the pathways and kinetics of TML metabolism by the gut microbiota. jci.orgjci.org This ability to trace the path of the molecule through complex biological systems provides definitive insights into metabolic fluxes and pathway dependencies. scbt.com

Table 1: Physicochemical Properties of Nε,Nε,Nε-Trimethyllysine and its d9-Isotopologue
PropertyNε,Nε,Nε-Trimethyllysine (TML)This compound (TML-d9)
Molecular FormulaC9H20N2O2C9H11D9N2O2scbt.com
Monoisotopic Mass188.1525 g/mol expasy.org197.2090 g/mol scbt.com
Primary ApplicationMetabolite, Carnitine Precursor scbt.comIsotopic Internal Standard, Metabolic Tracer scbt.commedchemexpress.com
CAS Number19253-88-4 1182037-78-0 scbt.com

Overview of Academic Research Paradigms and Key Scientific Questions Addressed by this compound

The use of this compound has been central to several key research paradigms, enabling scientists to answer critical questions in clinical and metabolic science.

Clinical Biomarker Validation: A major research focus has been the investigation of TML as a clinical biomarker for cardiovascular disease (CVD). frontiersin.orgnih.gov The key question is whether circulating levels of TML can predict the risk of developing cardiovascular events. TML-d9 is indispensable in this paradigm, as it facilitates the highly accurate and precise quantification of endogenous TML in large human cohorts via liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgnih.govnih.gov Numerous studies have used TML-d9 as an internal standard and found that elevated plasma TML levels are a strong and independent predictor of incident major adverse cardiovascular events (MACE), heart failure, and mortality. frontiersin.orgahajournals.orgnih.govoup.comnih.gov These associations often hold even after adjusting for traditional risk factors and levels of the related metabolite, TMAO. frontiersin.orgnih.gov

Quantitative Metabolomics: TML-d9 is also a cornerstone in the development of robust quantitative metabolomics methods. iu.edu The scientific goal is to create validated analytical platforms capable of measuring the absolute concentrations of multiple metabolites involved in specific pathways. TML-d9 is used as an internal standard in methods designed to analyze carnitine and acylcarnitine profiles, which are important for diagnosing and studying inherited metabolic disorders. iu.edu Its inclusion ensures the analytical rigor required for clinical diagnostic applications and for accurately mapping metabolic networks. iu.edunih.gov

Table 2: Summary of Key Research Findings Utilizing this compound
Research ParadigmRole of TML-d9Key Scientific QuestionSummary of Findings
Clinical Biomarker ValidationInternal Standard for LC-MS/MS QuantificationIs plasma TML an independent predictor of cardiovascular disease (CVD) risk?Yes, elevated TML levels are strongly and independently associated with increased risk of heart failure, major adverse cardiovascular events (MACE), and mortality in multiple large patient cohorts. frontiersin.orgnih.govoup.comnih.gov
Gut Microbiome MetabolismOral Isotopic TracerDoes dietary TML serve as a significant precursor for gut microbiota-dependent TMAO production?TML can be converted to TMA/TMAO by gut microbiota, but it is not a major contributor to systemic TMAO levels compared to precursors like choline (B1196258) and carnitine. jci.orgjci.orgnih.gov
Quantitative MetabolomicsInternal Standard for Method DevelopmentHow can we accurately quantify metabolites in the carnitine biosynthesis pathway for clinical research?Validated LC-MS/MS methods using TML-d9 have been developed for the precise measurement of TML, carnitine, and related metabolites in biological samples. iu.edu

Properties

CAS No.

1182037-78-0

Molecular Formula

C9H20N2O2

Molecular Weight

197.326

IUPAC Name

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3

InChI Key

MXNRLFUSFKVQSK-DQBSYZJZSA-N

SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Synonyms

(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt;  Lysine betaine-d9  ;  6-N-Trimethyl L-Lysine-d9

Origin of Product

United States

Biosynthetic Pathways and Metabolic Interconversions of Nε,nε,nε Trimethyllysine and Its Deuterated Analogue

Enzymatic Formation of Nε,Nε,Nε-Trimethyllysine Residues within Proteins

The journey of Nε,Nε,Nε-trimethyllysine begins with the post-translational modification of lysine (B10760008) residues within proteins. ontosight.ai This process is catalyzed by a specific class of enzymes known as protein lysine methyltransferases (KMTs). creative-proteomics.comtocris.com These enzymes facilitate the transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of lysine. creative-proteomics.com

Role of Lysine Methyltransferases (e.g., METTL20) in Protein Methylation

Lysine methylation is a dynamic and reversible process, with different methylation states (mono-, di-, and trimethylation) influencing the biophysical properties and subsequent function of the protein. nih.govcreative-proteomics.com A variety of KMTs exist, many of which contain a conserved SET domain responsible for their methyltransferase activity. wikipedia.orgoup.com These enzymes exhibit distinct substrate specificities. wikipedia.org

One such methyltransferase is METTL20 (Methyltransferase Like 20), also known as Electron Transfer Flavoprotein Subunit Beta Lysine Methyltransferase (ETFBKMT). uky.edugenecards.org METTL20 is the first identified human lysine methyltransferase localized to the mitochondria. nih.govsemanticscholar.org Its primary substrate is the β-subunit of the electron transfer flavoprotein (ETFβ). nih.govresearchgate.net METTL20 specifically trimethylates lysine residues at positions 200 and 203 of ETFβ. uky.eduresearchgate.net This methylation has been shown to modulate the activity of ETF, which plays a crucial role in fatty acid β-oxidation by accepting electrons from various acyl-CoA dehydrogenases. uky.edunih.gov

Substrate Specificity and Regulatory Elements Governing Lysine Methylation

The specificity of lysine methylation is a critical regulatory mechanism. nih.gov KMTs recognize and bind to specific consensus sequences surrounding the target lysine residue. The structural organization of the KMT, particularly the active site, dictates its ability to catalyze mono-, di-, or trimethylation. oup.com

For instance, METTL20's methylation of ETFβ occurs at lysine residues within the "recognition loop," a region known to be involved in the interaction with dehydrogenases. nih.govresearchgate.net Methylation of these sites by METTL20 has been demonstrated to decrease the ability of ETF to receive electrons from medium-chain acyl-CoA dehydrogenase (MCAD) and glutaryl-CoA dehydrogenase. uky.edunih.gov This suggests a regulatory role for METTL20 in mitochondrial metabolism, where it can fine-tune the rate of fatty acid oxidation. uky.edu The regulation of KMT activity itself is complex and can be influenced by various cellular signals and the presence of other post-translational modifications, creating a "cross-talk" that further refines protein function. creative-proteomics.com

Proteolytic Liberation of Free Nε,Nε,Nε-Trimethyllysine from Modified Proteins

The primary source of free Nε,Nε,Nε-trimethyllysine in mammals is the degradation of endogenous proteins that contain TML residues. nih.govnih.govhmdb.ca This process, known as proteolysis, occurs through the action of proteases within cellular compartments like lysosomes. wikipedia.orgrsc.org During protein turnover, proteins such as histones, calmodulin, and cytochrome c, which are known to contain TML, are broken down, releasing the modified amino acid into the cellular pool. nih.govresearchgate.net This proteolytic release is a critical step, as it makes free TML available for its subsequent metabolic roles, most notably as the starting material for L-carnitine biosynthesis. nih.govhmdb.ca

Catabolic Fates and Downstream Metabolic Pathways of Nε,Nε,Nε-Trimethyllysine

Once liberated, free Nε,Nε,Nε-trimethyllysine enters specific catabolic pathways. The most significant of these is its role as the direct precursor for the synthesis of L-carnitine. nih.govnih.govwikipedia.orgontosight.aiplos.orgcaymanchem.com

Nε,Nε,Nε-Trimethyllysine as a Direct Precursor in L-Carnitine Biosynthesis

L-carnitine is an essential molecule for energy metabolism, responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. wikipedia.orgontosight.aicreative-proteomics.com The biosynthesis of L-carnitine from TML involves a four-step enzymatic pathway. nih.govwikipedia.org This pathway is highly conserved across many eukaryotes. wikipedia.org The availability of TML can be a rate-limiting factor for carnitine synthesis. nih.gov

The four key enzymes in the L-carnitine biosynthetic pathway are:

Nε,Nε,Nε-Trimethyllysine Hydroxylase (TMLH) wikipedia.org

3-hydroxy-Nε,Nε,Nε-trimethyllysine Aldolase (B8822740) (HTMLA) wikipedia.org

4-N-trimethylaminobutyraldehyde Dehydrogenase (TMABADH) wikipedia.org

γ-butyrobetaine Hydroxylase (BBOX) wikipedia.org

Characterization of Nε,Nε,Nε-Trimethyllysine Hydroxylase (TMLH) Activity and Stereospecificity

The first and committed step in L-carnitine biosynthesis is catalyzed by Nε,Nε,Nε-trimethyllysine hydroxylase (TMLH), also known as trimethyllysine dioxygenase (TMLD). nih.govwikipedia.org TMLH is a non-heme iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent oxygenase located in the mitochondrial matrix. nih.govnih.gov The enzyme requires ascorbate (B8700270) as a cofactor and catalyzes the hydroxylation of TML to form 3-hydroxy-Nε,Nε,Nε-trimethyllysine (HTML). wikipedia.orgwikipedia.org

Recent studies have elucidated the stereospecificity of the reaction catalyzed by TMLH. Through enzymatic and asymmetric synthetic approaches, it has been definitively shown that TMLH converts (2S)-Nε-trimethyllysine into (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.org This high degree of stereospecificity is crucial for the subsequent steps in the carnitine biosynthesis pathway. The product, HTML, is then transported out of the mitochondria to the cytosol, where the remaining three enzymes of the pathway are located. hmdb.canih.gov

Table 1: Key Enzymes in L-Carnitine Biosynthesis

Enzyme Abbreviation Location Function
Nε,Nε,Nε-Trimethyllysine Hydroxylase TMLH / TMLD Mitochondria Hydroxylates TML to HTML nih.govnih.gov
3-hydroxy-Nε,Nε,Nε-trimethyllysine Aldolase HTMLA Cytosol Cleaves HTML into TMABA and glycine (B1666218) nih.govwikipedia.org
4-N-trimethylaminobutyraldehyde Dehydrogenase TMABADH Cytosol Oxidizes TMABA to γ-butyrobetaine nih.govwikipedia.org
γ-butyrobetaine Hydroxylase BBOX Cytosol Hydroxylates γ-butyrobetaine to L-carnitine wikipedia.orgcreative-proteomics.com

An in-depth examination of the metabolic fate of Nε,Nε,Nε-Trimethyllysine (TML) and its deuterated isotopologue, Nε,Nε,Nε-Trimethyllysine-d9, reveals complex biosynthetic and metabolic pathways. These pathways are crucial for endogenous processes like carnitine synthesis and are also subject to microbial transformations within the gut, leading to the formation of systemically active metabolites. The use of stable isotope-labeled compounds like this compound is instrumental in tracing these metabolic routes with high precision. scbt.comscbt.comcymitquimica.com

1 Biosynthetic Pathways and Metabolic Interconversions of Nε,Nε,Nε-Trimethyllysine

Nε,Nε,Nε-Trimethyllysine, derived from the post-translational methylation of lysine residues within proteins, serves as the primary precursor for the endogenous biosynthesis of L-carnitine. researchgate.netcaymanchem.comsemanticscholar.org This multi-step enzymatic process is essential for energy metabolism. The deuterated analogue, this compound, serves as a valuable tracer for studying these metabolic pathways. scbt.commedchemexpress.com

2 Subsequent Enzymatic Steps in the Carnitine Biosynthetic Cascade

Following the initial hydroxylation of TML to form 3-hydroxy-Nε-trimethyllysine (HTML), the carnitine biosynthetic cascade involves three further enzymatic reactions to produce L-carnitine. semanticscholar.orgnih.gov These steps involve an aldolase, a dehydrogenase, and a final hydroxylase.

The key enzymes in this part of the pathway are:

3-hydroxy-Nε-trimethyllysine aldolase (HTMLA): This pyridoxal (B1214274) phosphate-dependent enzyme cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. semanticscholar.orgwikipedia.orgresearchgate.net

4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH): This enzyme catalyzes the oxidation of TMABA to yield γ-butyrobetaine (GBB), the direct precursor to carnitine. semanticscholar.orgnih.govcreative-proteomics.com This reaction requires NAD+ as a cofactor. creative-proteomics.com

γ-butyrobetaine hydroxylase (BBD or BBOX): Also known as γ-butyrobetaine dioxygenase, this is the final and rate-limiting enzyme in the pathway. nih.gov It hydroxylates GBB to form the biologically active L-carnitine. wikipedia.orgcreative-proteomics.comyoutube.com

Table 1: Enzymes of the Carnitine Biosynthetic Cascade (Post-TML Hydroxylation)

Enzyme Abbreviation Function Cofactors/Co-substrates
3-hydroxy-Nε-trimethyllysine aldolase HTMLA Cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine. semanticscholar.orgwikipedia.org Pyridoxal 5'-phosphate (PLP) researchgate.net
4-N-trimethylaminobutyraldehyde dehydrogenase TMABADH Oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine. creative-proteomics.comnih.gov NAD+ creative-proteomics.com
γ-butyrobetaine hydroxylase BBD / BBOX Hydroxylates γ-butyrobetaine to produce L-carnitine. creative-proteomics.comyoutube.com Fe2+, 2-oxoglutarate, O2, Ascorbate researchgate.netwikipedia.org

3 Subcellular Compartmentalization of Carnitine Biosynthesis Enzymes

The enzymes involved in carnitine biosynthesis are distributed across different subcellular compartments, necessitating the transport of intermediates across organelle membranes. researchgate.netmdpi.com The initial step, the hydroxylation of TML by trimethyllysine dioxygenase (TMLD), occurs within the mitochondrial matrix. youtube.commdpi.comresearchgate.net However, the subsequent enzymes in the pathway are located in the cytosol. researchgate.netmdpi.comresearchgate.net

This compartmentalization implies that after its formation in the mitochondria, HTML must be transported into the cytosol for the subsequent reactions to occur. researchgate.net The final three steps, catalyzed by HTMLA, TMABADH, and BBD, all take place in the cytosol, culminating in the synthesis of L-carnitine in this compartment. researchgate.netresearchgate.net The complete synthesis of L-carnitine is primarily carried out in the liver, kidneys, and brain. mdpi.comresearchgate.net

Table 2: Subcellular Localization of Carnitine Biosynthesis Enzymes

Enzyme Abbreviation Subcellular Location
Trimethyllysine Dioxygenase TMLD Mitochondrial Matrix mdpi.comresearchgate.net
3-hydroxy-Nε-trimethyllysine aldolase HTMLA Cytosol researchgate.net
4-N-trimethylaminobutyraldehyde dehydrogenase TMABADH Cytosol researchgate.net
γ-butyrobetaine hydroxylase BBD / BBOX Cytosol researchgate.netresearchgate.net

2 Alternative Metabolic Conversions and Microbial Metabolism of Nε,Nε,Nε-Trimethyllysine

Beyond its role as a carnitine precursor, TML is a substrate for metabolism by the gut microbiota. caymanchem.comfrontiersin.org This microbial activity generates metabolites that can enter systemic circulation and exert biological effects.

1 Gut Microbiota-Dependent Production of Trimethylamine (B31210) (TMA) and Trimethylamine N-Oxide (TMAO) from Nε,Nε,Nε-Trimethyllysine

A significant metabolic fate of dietary TML involves its conversion by gut microbes into trimethylamine (TMA). nih.govfrontiersin.orgnih.gov This TMA is absorbed from the intestine, enters the portal circulation, and is transported to the liver. frontiersin.orgmdpi.comrsc.org In the liver, host flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, oxidize TMA to trimethylamine N-oxide (TMAO). mdpi.comnih.gov

Isotope tracer studies using deuterated this compound have definitively confirmed that TML serves as a nutrient precursor for the gut microbiota-dependent generation of TMA and the subsequent formation of TMAO. nih.govjci.orgcloudfront.net Despite being a confirmed precursor, studies have indicated that the conversion of TML to TMA by microbial communities from both omnivores and vegans can be slow. nih.govcloudfront.net

2 Formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) and Other Microbial Metabolites

In addition to TMA, gut flora can metabolize TML into other compounds. One notable metabolite is N,N,N-trimethyl-5-aminovaleric acid (TMAVA). medchemexpress.commedchemexpress.comszabo-scandic.comabmole.com Research has identified TMAVA as a gut flora-derived metabolite generated from TML. medchemexpress.commedchemexpress.comnih.gov Studies have shown that TMAVA can inhibit the enzyme γ-butyrobetaine hydroxylase (BBD), thereby impacting the endogenous synthesis of carnitine. szabo-scandic.comnih.gov

Advanced Analytical Methodologies for Nε,nε,nε Trimethyllysine D9 in Research

Mass Spectrometry (MS)-Based Approaches for Quantification and Isotopic Tracing

Mass spectrometry stands as a primary technique for the analysis of Nε,Nε,Nε-Trimethyllysine-d9, enabling both quantification and the tracing of its metabolic fate. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift from its endogenous counterpart, facilitating its use as an internal standard and tracer in various research applications. scbt.commedchemexpress.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used platform for the high-sensitivity detection of this compound. nih.govfrontiersin.org This technique combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for the accurate measurement of the compound in complex biological matrices such as plasma and serum. nih.govcloudfront.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantifying targeted compounds. For this compound, MRM methods are developed by selecting specific precursor-to-product ion transitions. A common transition monitored for this compound is m/z 198 > 84. nih.govfrontiersin.org This specific fragmentation pattern allows for the selective detection and quantification of the deuterated standard, even in the presence of its unlabeled form (m/z 189 > 84) and other interfering substances. nih.govfrontiersin.org The development of these methods involves optimizing chromatographic conditions and mass spectrometric parameters to achieve high linearity, precision, and accuracy. researchgate.net Validation of these methods ensures their reliability for quantitative analysis in research settings.

MRM Transitions for Trimethyllysine and its Deuterated Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Nε,Nε,Nε-Trimethyllysine (TML)18984 nih.gov
This compound (TML-d9)19884 nih.gov

Due to its chemical similarity to the endogenous analyte and its distinct mass, this compound is an ideal internal standard for the absolute quantification of Nε,Nε,Nε-Trimethyllysine (TML) in biological samples. medchemexpress.comnih.govnih.gov By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, chromatographic retention, and ionization efficiency can be normalized. nih.gov The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the precise concentration of TML in the sample. nih.govfrontiersin.org This stable isotope dilution method is considered the gold standard for quantitative analysis in mass spectrometry. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isotopic Fine Structure Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural confirmation of this compound. The experimentally measured mass can be compared to the theoretical exact mass to confirm the elemental composition with a high degree of confidence. cloudfront.net For instance, the calculated exact mass for the [M]+ ion of this compound (C9D9H12N2O2) is 198.2168, and HRMS analysis has found experimental values to be very close, such as 198.2163. cloudfront.net This level of accuracy helps to unambiguously identify the compound. Furthermore, HRMS can be used to analyze the isotopic fine structure of the molecule and its fragments, providing further confirmation of its identity and isotopic purity. cloudfront.net

High-Resolution Mass Spectrometry Data for this compound
AnalyteElemental CompositionTheoretical m/zMeasured m/zDelta (ppm)Reference
d9-TMLC9D9H12N2O2198.2168198.21632.52 cloudfront.net
Daughter 1C3D9HN69.137869.13754.34 cloudfront.net
Daughter 2C5H10N84.081384.080410.70 cloudfront.net
Daughter 3C6H12NO2130.0868130.08606.15 cloudfront.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

While LC-MS is more common for analyzing polar compounds like trimethyllysine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility of the analyte. nih.gov For amino acids and their metabolites, derivatization often involves esterification followed by amidation. nih.gov For example, analytes can be esterified with 2 M HCl in methanol (B129727) and then amidated with pentafluoropropionic anhydride (B1165640) in ethyl acetate (B1210297) to form methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov It is important to note that the quaternary ammonium (B1175870) cation of Nε,Nε,Nε-Trimethyllysine makes it unsuitable for direct GC-MS analysis without specific derivatization strategies. nih.gov The use of deuterated internal standards like this compound in GC-MS follows the same principles of isotope dilution for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical technique for the characterization of this compound. scbt.comcloudfront.net NMR provides detailed information about the chemical structure and environment of the atoms within the molecule. Both ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound. cloudfront.net The presence of the nine deuterium atoms on the trimethylammonium group results in the absence of a proton signal for these methyl groups in the ¹H NMR spectrum, which is a clear indicator of successful deuteration when compared to the spectrum of the unlabeled TML. cloudfront.net The structure of synthetically prepared this compound has been confirmed using high-resolution NMR. cloudfront.net

1H NMR and 13C NMR for Characterization and Isotopic Enrichment Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quality control of isotopically labeled compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the compound's identity, assess its chemical purity, and, crucially, determine the degree of deuterium incorporation (isotopic enrichment). biomart.cn

In the ¹H NMR spectrum of this compound, the primary indicator of successful deuteration is the significant reduction or complete absence of the sharp singlet signal that corresponds to the nine protons of the N-trimethyl group in the unlabeled analogue. cloudfront.net This signal typically appears around 3.25 ppm for Nε,Nε,Nε-Trimethyllysine. cloudfront.net The remaining proton signals corresponding to the lysine (B10760008) backbone (e.g., the α-CH, and the β, γ, δ-CH₂ groups) are expected to be present, confirming the integrity of the core amino acid structure. The purity of the compound can also be assessed via ¹H NMR by integrating the signals of the desired compound against those of any residual solvents or impurities. medchemexpress.com

¹³C NMR spectroscopy provides complementary information. In unlabeled Nε,Nε,Nε-Trimethyllysine, the three equivalent methyl carbons of the trimethylammonium group produce a single sharp resonance. For this compound, this signal is replaced by a multiplet with a significantly lower intensity. This pattern arises from the coupling between the carbon-13 nucleus and the attached deuterium (a spin-1 nucleus), a phenomenon known as C-D coupling. The presence of this characteristic multiplet and the absence of the strong singlet from the unlabeled counterpart confirm the site of isotopic labeling.

Isotopic enrichment is a measure of the percentage of molecules that contain the heavy isotope at the specified positions. For this compound, this is determined by comparing the signal intensity of the residual protons on the trimethyl group (if any) with other protons on the molecule in the ¹H NMR spectrum or through specialized mass spectrometry techniques. cloudfront.net Commercially available this compound often reports very high levels of isotopic enrichment, sometimes approaching 100.00%, ensuring that it serves as a precise tracer in metabolic studies. medchemexpress.com

Table 1: Analytical Data Summary for this compound Characterization

ParameterMethodExpected FindingReference
Structural Confirmation ¹H NMRAbsence of a strong singlet around 3.25 ppm; presence of lysine backbone proton signals. cloudfront.net
Structural Confirmation ¹³C NMR, MSConsistent with the expected molecular formula and structure. biomart.cnmedchemexpress.com
Purity Assessment NMR≥95.0% medchemexpress.com
Isotopic Enrichment MS, NMRHigh degree of deuterium incorporation (e.g., 100.00%). medchemexpress.com
Molecular Formula -C₉H₁₁D₉N₂O₂ scbt.com
Molecular Weight -~197.32 g/mol scbt.commedchemexpress.com

Application in Metabolic Flux Studies with this compound

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. d-nb.infomdpi.com The use of stable isotope-labeled compounds, such as this compound, is central to these studies. nih.gov By introducing a labeled compound into a system, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites, providing a dynamic view of pathway activity. nih.gov

This compound serves as a labeled analogue of Nε,Nε,Nε-Trimethyllysine, a metabolite and precursor involved in pathways such as carnitine biosynthesis and the gut microbiota-dependent production of other metabolites. scbt.commedchemexpress.com The nine deuterium atoms on the trimethylammonium group act as a stable, heavy isotopic tag. medchemexpress.com When this compound is administered in vivo, its metabolic fate can be tracked using mass spectrometry-based techniques to precisely measure the appearance of the d9-label in subsequent products. scbt.com

A significant application of this compound is in tracing the gut microbial production of N,N,N-trimethyl-5-aminovaleric acid (TMAVA). medchemexpress.comnih.gov In one study, mice were administered d9-labeled Nε,Nε,Nε-Trimethyllysine (d9-TML) by gavage. nih.gov Subsequent analysis of plasma samples over time revealed a significant, time-dependent increase in the levels of d9-TMAVA. nih.gov In contrast, the levels of d9-labeled trimethylamine (B31210) N-oxide (d9-TMAO), another potential downstream metabolite, rose only minimally. nih.gov This demonstrated a direct precursor-product relationship and established that the metabolic flux from TML is predominantly directed towards TMAVA production by the gut microbiota under the studied conditions. nih.gov Using a deuterated tracer like this compound is critical for such studies as it allows for the unambiguous distinction between the newly formed metabolites derived from the administered tracer and the endogenous, unlabeled pool of the same compounds already present in the organism.

Table 2: Research Findings from a Metabolic Flux Study Using this compound (d9-TML)

Tracer AdministeredSystemKey Metabolites MeasuredPrimary FindingReference
This compoundMice (in vivo)d9-TMAVA, d9-TMAOTime-dependent increase in plasma d9-TMAVA, indicating a direct precursor/product relationship. nih.gov
This compoundMice (in vivo)d9-TMAVA, d9-TMAOPeak plasma levels of d9-TMAVA were 50- to 100-fold higher than those of d9-TMAO, indicating preferential metabolic flux towards TMAVA. nih.gov

Biological Roles and Cellular Functions of Nε,nε,nε Trimethyllysine in Model Systems

Role in Cellular Osmoregulation and Stress Response (e.g., as a compatible solute)

In various organisms, particularly marine invertebrates and certain microorganisms, methylamines like trimethylamine-N-oxide (TMAO)—a downstream metabolite of TML—function as compatible solutes or osmolytes. researchgate.netmurdoch.edu.au These molecules accumulate in the cytoplasm to high concentrations to balance external osmotic pressure without disrupting normal cellular functions, such as protein stability and enzyme activity. murdoch.edu.au

For example, many marine organisms use TMAO to counteract the destabilizing effects of high urea (B33335) concentrations or extreme hydrostatic pressure on proteins. murdoch.edu.au Some bacteria can import and utilize carnitine, a direct downstream product of TML, as an osmoprotectant to survive in high-salt environments. nih.gov The ability of these TML-derived compounds to protect cellular structures under environmental stress highlights their importance in organismal adaptation and survival. murdoch.edu.aunih.gov

Contribution to Protein Methylation Beyond Histones and its Functional Implications

While histone methylation is a well-known epigenetic regulator, the trimethylation of lysine (B10760008) residues on non-histone proteins is also a widespread and critical post-translational modification that fine-tunes protein function. oup.comd-nb.info This modification can alter a protein's charge, size, and hydrophobicity, thereby regulating its stability, cellular localization, and interactions with other molecules. ontosight.aimdpi.com

The trimethylation of lysine is an evolutionarily conserved modification found in both prokaryotes and eukaryotes. d-nb.info Advanced analytical techniques, such as mass spectrometry and the use of specific antibodies against trimethyllysine, have enabled the identification of a wide array of trimethylated proteins in different organisms and cell types. nih.govubc.ca

Table 1: Examples of Identified Nε,Nε,Nε-Trimethylated Non-Histone Proteins and Their Functions

Protein Organism/Cell Type Function Regulated by Trimethylation
Myosin Skeletal and Cardiac Muscle Muscle contraction. capes.gov.br
Calmodulin Eukaryotes Calcium signaling. researchgate.net
Cytochrome c Wheat Germ, Neurospora Electron transport in respiration. oup.com
Ribosomal Proteins (e.g., L11, Rpl12ab) E. coli, Yeast Protein synthesis, ribosome assembly. d-nb.info
Elongation Factor 1A (eEF1A) Yeast, Humans Protein translation. biorxiv.org
CENP-A, CENP-B Humans Chromosome segregation, centromere function. d-nb.info

| RCC1 | Humans | Regulation of chromatin and nuclear transport. ucla.edu |

This table is based on data from multiple research findings. oup.comcapes.gov.brresearchgate.netd-nb.infobiorxiv.orgucla.edu

The addition of a trimethyllysine modification can have profound effects on the function of a protein. This modification is dynamically controlled by two families of enzymes: protein lysine methyltransferases (KMTs), which add methyl groups, and protein lysine demethylases (KDMs), which remove them. mdpi.comoup.com

The permanent positive charge of the trimethylated lysine side chain is crucial for mediating specific protein-protein interactions. ru.nl Specialized "reader" domains, such as chromodomains and PHD fingers, specifically recognize the trimethyllysine mark, recruiting other proteins to form functional complexes. mdpi.comru.nlresearchgate.net For instance, the trimethylation of the tumor suppressor protein p53 can influence its stability and activity, while methylation of ribosomal proteins is important for the proper assembly and function of the ribosome. d-nb.infonih.gov In some cases, N-terminal trimethylation has been shown to regulate protein-DNA interactions and subcellular localization. d-nb.info

Involvement in Mitochondrial Metabolism and Energy Homeostasis (Distinct from Carnitine)

While TML is best known as the starting molecule for the biosynthesis of carnitine—a compound essential for transporting fatty acids into the mitochondria for beta-oxidation—the initial step of this pathway itself is a key mitochondrial process. mdpi.comrsc.org The hydroxylation of TML to form 3-hydroxy-Nε-trimethyllysine is catalyzed by the enzyme Nε-trimethyllysine hydroxylase (TMLH), which is located in the mitochondria of rat liver cells. mdpi.comnih.gov

This enzymatic step occurs within the mitochondria and requires specific cofactors like Fe(II) and α-ketoglutarate. nih.gov The conversion of TML is a committed step in the synthesis of carnitine, directly linking the availability of TML (from protein degradation or diet) to the mitochondrial capacity for fatty acid metabolism and energy production. rsc.orgrsc.org Therefore, TML's role in mitochondrial energy homeostasis begins with its own conversion within the organelle, a function that is foundational to, yet distinct from, the transport role of its end-product, carnitine. nih.gov

Significance in Specific Tissues and Organisms

The importance of Nε,Nε,Nε-trimethyllysine is particularly evident in certain biological contexts.

Muscle Tissue : Both skeletal and cardiac muscle contain high concentrations of myosin, a protein that is trimethylated on specific lysine residues. capes.gov.br This modification is essential for normal muscle function. Furthermore, the synthesis of carnitine from TML is critical for the high energy demands of muscle tissue, which relies heavily on fatty acid oxidation for fuel. researchgate.net Studies have shown that the presence of the enzymes responsible for methylating myosin can be tissue-specific, indicating a tightly regulated process. capes.gov.br

Microorganisms : In bacteria, TML and its derivatives are involved in various metabolic and survival pathways. nih.gov For instance, some bacteria can synthesize TML. nih.gov Many prokaryotes use carnitine and related compounds as osmoprotectants to survive under high-salt or high-pressure conditions. nih.gov Additionally, gut microbiota can metabolize dietary TML into other compounds, such as N,N,N-trimethyl-5-aminovaleric acid (TMAVA), which can influence host metabolism. medchemexpress.comszabo-scandic.com The presence of TML in prokaryotes, both as a component of proteins and as a metabolite, underscores its ancient and conserved biological importance. d-nb.info

Research Applications of Nε,nε,nε Trimethyllysine D9 in Mechanistic and Discovery Studies

Elucidation of Metabolic Fluxes and Pathway Dynamics using Nε,Nε,Nε-Trimethyllysine-d9 Tracers in In Vitro and Animal Models

Quantitative Assessment of Carnitine Biosynthetic Rates in Different Biological Contexts

TML is the precursor for the biosynthesis of carnitine, an essential molecule for fatty acid metabolism. wikipedia.orgmdpi.com The biosynthetic pathway involves a series of enzymatic reactions that convert TML to carnitine. wikipedia.org TML-d9 serves as a powerful tracer to quantify the rate of carnitine biosynthesis. medchemexpress.com When TML-d9 is administered, the deuterium (B1214612) label is retained throughout the conversion process, allowing for the measurement of d9-labeled carnitine and its intermediates by mass spectrometry. oup.com This approach enables the direct assessment of the efficiency of the carnitine biosynthetic pathway in various tissues and under different physiological or pathological conditions. For instance, studies have utilized d9-TML to investigate the gut microbiota's role in producing trimethylamine (B31210) (TMA) and the subsequent formation of trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease. nih.gov

A study involving the gavage of mice with d9-TML demonstrated a time-dependent increase in plasma levels of d9-TMAVA (N,N,N-trimethyl-5-aminovaleric acid), confirming the direct precursor-product relationship. nih.gov This research also noted that while d9-TMAO was produced, its levels were significantly lower than d9-TMAVA, highlighting the primary metabolic fate of TML under those conditions. nih.gov

Table 1: Key Findings from In Vivo TML-d9 Tracer Studies

Study Focus Model System Key Finding Citation
TMAO Precursor Identification C57BL/6J Mice TML serves as a nutrient precursor for the gut microbiota-dependent generation of TMA and TMAO. nih.gov
TMAVA Production Mice Gavage with d9-TML led to a time-dependent increase in plasma d9-TMAVA. nih.gov
Carnitine Biosynthesis General TML-d9 is used as an internal standard for quantifying carnitine and related metabolites. oup.commdpi.com

Investigating Methylation Dynamics and Turnover of Nε,Nε,Nε-Trimethyllysine-Containing Biomolecules

TML is not only a free amino acid but also a post-translationally modified residue in proteins, most notably histones. mdpi.com The methylation of lysine (B10760008) residues is a key epigenetic modification that influences chromatin structure and gene expression. TML-d9 can be metabolically incorporated into proteins, allowing for the study of the dynamics of protein methylation and demethylation. By tracking the appearance and disappearance of the d9-TML label in specific proteins, researchers can determine the turnover rates of these modifications. This provides insights into the enzymes responsible for writing and erasing these epigenetic marks and how their activities are regulated in response to cellular signals.

Characterization of Enzyme Substrate Specificity and Kinetic Parameters using this compound Analogues

TML-d9 is a valuable tool for characterizing the enzymes involved in its metabolism. scbt.com Its structural similarity to the natural substrate, TML, allows it to bind to the active sites of enzymes like Nε-trimethyllysine hydroxylase (TMLH), the first enzyme in the carnitine biosynthesis pathway. wikipedia.orgnih.gov

By using TML-d9 in enzyme assays, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The slight increase in mass due to the deuterium atoms allows for the differentiation of the substrate (TML-d9) from the product and other molecules in the reaction mixture using mass spectrometry. This enables highly specific and sensitive measurement of enzyme activity. For instance, the Km of rat TMLH for trimethyllysine was determined to be 1.1 mM. nih.gov While this specific study did not use the d9 analog, the principle of using labeled substrates is fundamental to such kinetic analyses. The use of isotopically labeled analogs like TML-d9 can provide more precise kinetic data by minimizing interference from endogenous, unlabeled substrates. scbt.com

Application in Proteomics for Enrichment and Identification of Nε-Trimethylated Proteins

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomics technique that relies on the metabolic incorporation of "heavy" and "light" amino acids to differentiate protein populations. nih.gov TML-d9 can be used as a "heavy" amino acid in SILAC experiments to specifically label and identify proteins that contain trimethyllysine residues.

In a typical SILAC experiment, one cell population is grown in media containing normal ("light") lysine, while another is grown in media containing TML-d9 ("heavy"). researchgate.net After cell lysis, the protein samples are mixed, and subjected to proteolysis and mass spectrometry analysis. The mass difference between the light and heavy forms of trimethylated peptides allows for their relative quantification. This approach can be used to identify novel trimethylated proteins and to quantify changes in protein trimethylation levels in response to various stimuli or in different disease states. While direct studies using TML-d9 for SILAC were not found, the principles of SILAC with other labeled amino acids are well-established and directly applicable. nih.govscience.gov

Investigating the Role of Nε,Nε,Nε-Trimethyllysine in Cellular Signaling Pathways through Isotopic Labeling

The reversible methylation of proteins is an important mechanism for regulating cellular signaling pathways. TML-d9 can be employed to trace the flow of methyl groups and to understand how TML and its metabolites influence signaling cascades. For example, by labeling cells with TML-d9, it is possible to follow its incorporation into signaling proteins and to assess how this modification affects their interactions with other proteins and their downstream signaling activity. This can reveal novel roles for TML in cellular processes beyond its established functions in carnitine biosynthesis and epigenetics. The use of isotopically labeled compounds is crucial for dissecting complex biochemical networks and understanding the nuances of molecular behavior in various environments. scbt.com

Development of this compound as a Research Tool for Systems Biology and Metabolomics

TML-d9 has emerged as a critical tool in the fields of systems biology and metabolomics. scbt.com In metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, TML-d9 is frequently used as an internal standard. oup.commdpi.com Its chemical and physical properties are nearly identical to endogenous TML, ensuring that it behaves similarly during sample preparation and analysis. escholarship.org However, its distinct mass allows it to be easily distinguished and quantified by mass spectrometry. This enables the accurate and precise measurement of TML concentrations in various biological fluids and tissues.

The use of d9-labeled internal standards, including d9-TML, is a common practice in targeted metabolomics studies investigating the link between gut microbiota metabolites and human diseases, such as cardiovascular disease and type 2 diabetes. nih.govmdpi.com These studies often measure a panel of metabolites, including carnitine, γ-butyrobetaine, and TMAO, alongside TML, to gain a comprehensive view of the metabolic pathways involved. oup.com

Table 2: Applications of TML-d9 in Metabolomics Studies

Study Area Purpose of TML-d9 Analytical Platform Citation
Cardiovascular Disease Risk Internal Standard LC-MS/MS oup.comnih.govmdpi.com
Type 2 Diabetes Risk Internal Standard LC-MS/MS mdpi.com
Heart Failure Internal Standard LC-MS/MS frontiersin.org
Liver Steatosis Internal Standard LC-MS/MS pku.edu.cn

By providing a means to accurately quantify a key metabolite and trace its metabolic fate, TML-d9 contributes significantly to the construction of comprehensive metabolic models and the identification of novel biomarkers for disease.

Regulation and Interplay of Nε,nε,nε Trimethyllysine Metabolism with Other Biological Systems

Transcriptional and Post-Translational Regulation of Enzymes Involved in Nε,Nε,Nε-Trimethyllysine Metabolism

The metabolism of Nε,Nε,Nε-Trimethyllysine (TML) is primarily governed by the enzymes responsible for its formation via protein methylation and its subsequent catabolism in the carnitine biosynthesis pathway. The regulation of these enzymes occurs at multiple levels, ensuring precise control over TML homeostasis.

Formation of TML: TML is not synthesized as a free amino acid; instead, it is formed through the post-translational modification of lysine (B10760008) residues within proteins. This process is catalyzed by a class of enzymes known as Protein Lysine Methyltransferases (PKMTs). nih.govnih.gov The regulation of PKMTs is complex and crucial for controlling the levels of protein-bound TML.

Allosteric Regulation: The enzymatic activities of PKMTs are often under precise allosteric control. nih.gov This regulation can be context-specific, with the enzyme's activity being modulated by the binding of other protein subunits or external stimuli, such as the presence of a specific histone mark. nih.gov This ensures that methylation occurs at the correct location and time.

Subunit-Induced Conformational Change: Many PKMTs exist as part of larger protein complexes. The association with other subunits can induce conformational changes that are essential for their catalytic activity, providing a safeguard against uncontrolled methylation. nih.gov

Catabolism of TML: The primary enzyme for the catabolism of free TML, released from protein degradation, is Nε-trimethyllysine hydroxylase (TMLHE), also known as trimethyllysine dioxygenase (TMLD). researchgate.netnih.gov This mitochondrial enzyme catalyzes the first step in the carnitine biosynthesis pathway. wikipedia.orgmdpi.com Its regulation is critical for controlling the flux of TML into carnitine production.

Alternative Splicing: The TMLHE gene undergoes alternative splicing, resulting in multiple transcript variants. nih.govnih.gov Studies have identified two main protein isoforms, TMLH-a and TMLH-b. TMLH-a is the full-length, functional enzyme. In contrast, TMLH-b, which diverges at the C-terminal end, is not functional by itself. Research suggests that TMLH-b may act as a crucial physiological negative regulator of TMLH-a activity, potentially through co-expression and interaction. nih.gov

Post-Translational Modification: TMLHE is also subject to post-translational modifications. Evidence from protein databases indicates that the TMLHE protein can be modified by ubiquitination at lysine residue 135, which may target the protein for degradation or modulate its function. genecards.org

Nutritional and Dietary Influences on Nε,Nε,Nε-Trimethyllysine Levels and Metabolism in Model Organisms

The concentration of TML within an organism is significantly influenced by nutritional intake. TML can be sourced from two primary routes: the degradation of endogenous proteins containing trimethylated lysine residues and direct dietary intake. wikipedia.org

Dietary TML is a notable precursor for the gut microbiota-dependent generation of trimethylamine (B31210) N-oxide (TMAO), a metabolite linked to cardiovascular health. nih.gov Key dietary sources include both plant and animal products. Research has shown that TML is present in a variety of vegetables, challenging the earlier view that protein breakdown was the sole source. wikipedia.org Red meat is another source of TML, contributing to the body's TML pool. nih.gov

In instances of insufficient dietary intake, such as starvation or consumption of a lysine-deficient diet, the body relies on the breakdown of endogenous proteins to release TML for carnitine biosynthesis. wikipedia.org Studies in model organisms have demonstrated this dependence. For example, weanling rats fed a diet limiting in lysine and lacking carnitine showed significantly lower levels of carnitine in skeletal and heart muscle compared to rats receiving adequate dietary lysine. osi.lv This highlights the critical role of dietary protein quality and lysine content in maintaining the precursor pool for TML and subsequent carnitine synthesis.

Table 1: Investigated Dietary Sources of Nε,Nε,Nε-Trimethyllysine

Dietary Source CategorySpecific Examples Mentioned in ResearchReference
VegetablesUbiquitous in various vegetables, including sweet pepper. wikipedia.org
Animal ProductsRed Meat nih.gov

Genetic Modifiers and Their Impact on Nε,Nε,Nε-Trimethyllysine Homeostasis in Research Models

Genetic factors play a fundamental role in maintaining TML homeostasis. Variations or deficiencies in the genes encoding the enzymes for TML metabolism can profoundly alter the levels of TML and its downstream metabolites. The gene encoding TMLHE is a prime example of a critical genetic modifier.

Mutations in the human TMLHE gene, located on the X chromosome, can lead to TMLHE deficiency, an inborn error of metabolism. wikipedia.org To study the direct impact of this genetic modification on TML homeostasis, researchers have developed knockout mouse models where the Tmlhe gene is inactivated. researchgate.netnih.gov

These Tmlhe knockout mice serve as a clear research model demonstrating the gene's role. The inactivation of the TMLD enzyme leads to a significant disruption in the carnitine biosynthesis pathway. nih.govosi.lv As a direct consequence, the substrate of the enzyme, TML, accumulates to high levels in the plasma. osi.lv Concurrently, the downstream products, including γ-butyrobetaine and carnitine, are found at extremely low concentrations, with carnitine levels decreasing by more than 90% compared to wild-type mice. researchgate.netnih.gov This model unequivocally establishes that the Tmlhe gene is a critical determinant of TML levels, and its absence leads to a complete block in the primary catabolic pathway for TML, thereby severely disrupting its homeostasis.

Table 2: Phenotypic Impact of Tmlhe Gene Knockout in a Mouse Model

MetaboliteEffect of Tmlhe KnockoutReference
Nε,Nε,Nε-Trimethyllysine (TML)Large increase in plasma levels. osi.lv
γ-Butyrobetaine (GBB)Very low concentrations. osi.lv
CarnitineSignificant decrease (>90%) in plasma and tissues. researchgate.netnih.gov
Fatty Acid OxidationDecreased. jax.org

Interdependence with One-Carbon Metabolism and Methyl Group Donors (e.g., S-adenosylmethionine)

The synthesis of protein-bound TML is inextricably linked to one-carbon metabolism. One-carbon metabolism comprises a network of interconnected biochemical pathways, including the methionine and folate cycles, that are responsible for the transfer of one-carbon units. mdpi.com A central molecule in this network is S-adenosylmethionine (SAM), which serves as the universal methyl group donor for most methylation reactions in the body. nih.govmdpi.com

The formation of TML occurs when PKMTs catalyze the transfer of methyl groups from SAM to the ε-amino group of lysine residues within proteins. nih.govnih.gov This reaction proceeds in a stepwise manner, converting lysine to monomethyllysine, dimethyllysine, and finally trimethyllysine, with each step consuming one molecule of SAM. nih.gov The reaction converts SAM into S-adenosylhomocysteine (SAH), which is subsequently recycled back into the methionine cycle. mdpi.com

The availability of SAM is therefore a rate-limiting factor for TML synthesis. The cellular concentration of SAM, and thus the capacity for methylation, is maintained by the one-carbon metabolism network which integrates nutritional inputs from amino acids like serine and methionine, and vitamins such as folate and B12. mdpi.com Consequently, the state of one-carbon metabolism directly influences the ability of the cell to produce protein-bound TML, which upon proteolysis, becomes the substrate for carnitine biosynthesis. This interdependence highlights how nutritional status affecting one-carbon donors can impact the synthesis of TML and, by extension, the production of carnitine.

Comparative Biology and Evolutionary Perspectives of Nε,nε,nε Trimethyllysine

Distribution and Conservation of Nε,Nε,Nε-Trimethyllysine and its Metabolic Pathways Across Species

Nε,Nε,Nε-trimethyllysine is a ubiquitous molecule, found in prokaryotes, eukaryotes, and archaea. nih.gov Its distribution, however, reveals different primary roles and metabolic origins across the kingdoms of life. In many organisms, TML is known as a key intermediate in the biosynthesis of L-carnitine, a molecule essential for the transport of fatty acids into mitochondria for energy production. mdpi.comrsc.org Additionally, as a component of proteins, it is a significant post-translational modification, most notably in histones, where it functions as an epigenetic mark. nih.govmdpi.com

Prokaryotes: The first discovery of ε-N-methyl-lysine was in the flagellin (B1172586) protein of Salmonella typhimurium. nih.govucl.ac.uk Lysine (B10760008) methylation is now known to be a prevalent modification in bacteria, found in proteins such as the elongation factor Tu (EF-Tu). nih.gov The regulation of this methylation by nutrient availability suggests it serves important biological functions. nih.gov Some bacteria can also utilize carnitine as a carbon and nitrogen source or as an osmoprotectant, and many gut microbes are involved in the metabolism of dietary TML. rsc.orgnih.govacs.org

Eukaryotes: In eukaryotes, TML is widespread and its metabolic pathways are highly conserved.

Fungi: The filamentous fungus Neurospora crassa has a well-characterized carnitine biosynthesis pathway that proceeds through TML, similar to mammals. rsc.org However, a key difference is that Neurospora can produce TML by directly methylating free lysine, a pathway not confirmed in mammals. rsc.orgd-nb.info

Plants: TML is ubiquitous in plants, where it can be introduced as a free amino acid in significant amounts. researchgate.netnih.gov This suggests that for herbivores and omnivores, dietary intake from plants is a major source of TML. researchgate.netnih.gov L-lysine, the precursor amino acid, is synthesized by higher plants and algae. mdpi.com The evolution from algae to land plants was associated with the acquisition of more diverse and complex histone methylation modifications, which likely helped plants adapt to more variable and adverse terrestrial environments. mdpi.com

Animals: In mammals, TML for carnitine synthesis is primarily derived from the lysosomal degradation of proteins that have been post-translationally modified, such as histones, calmodulin, and cytochrome c. rsc.orgresearchgate.net This is considered a more energy-intensive route compared to direct dietary intake. nih.gov The enzymes for carnitine biosynthesis are primarily located in the liver, kidney, and brain. rsc.org The presence of TML and its metabolites is also linked to gut microbiota, which can metabolize dietary TML. caymanchem.commedchemexpress.com

Organism GroupPresence of Nε,Nε,Nε-TrimethyllysinePrimary Metabolic RoleSource/Origin
Prokaryotes (e.g., Bacteria)Present in proteins (e.g., flagellin, EF-Tu)Post-translational modification; Precursor for gut microbe metabolitesEndogenous protein modification nih.govnih.gov
Fungi (e.g., Neurospora crassa)Present as free amino acid and in proteinsCarnitine biosynthesisDirect methylation of free lysine rsc.org
PlantsUbiquitous as a free amino acidServes as a source for other organisms; role in plant metabolism is less characterizedEndogenous synthesis rsc.orgresearchgate.netnih.gov
Animals (e.g., Mammals)Present in proteins (histones, calmodulin, etc.) and as a free amino acidCarnitine biosynthesis; Epigenetic regulationDietary intake and degradation of methylated proteins rsc.orgresearchgate.net

Evolutionary Trajectories of Lysine Methyltransferases and Demethylases

The dynamic and reversible nature of lysine methylation is controlled by two key families of enzymes: lysine methyltransferases (KMTs), which add methyl groups, and lysine demethylases (KDMs), which remove them. nih.govresearchgate.net The evolutionary history of these enzymes, often called "writers" and "erasers" of the histone code, reflects the increasing complexity of gene regulation in eukaryotes. nih.gov

Lysine Methyltransferases (KMTs): Most KMTs belong to a large superfamily characterized by a highly conserved, ~130 amino acid SET domain, which is responsible for the catalytic activity. mdpi.comucl.ac.uk These enzymes use S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govucl.ac.uk Phylogenetic analyses show that SET domain proteins are found in eukaryotes and some bacteria, indicating an ancient origin. mdpi.comucl.ac.uk

In Plants: The evolution from algae to land plants shows a diversification of KMTs. mdpi.com For instance, while some histone methylation modifications are absent in certain algae, land plants acquired a more varied toolkit of these enzymes. mdpi.com This expansion is thought to have contributed to the more complex mechanisms of gene regulation needed for adaptation to terrestrial life. mdpi.com

In Insects: Comparative genomics in insects reveals both conservation and variation in KMTs. Species within the same order generally show high conservation, while significant differences exist between orders. biorxiv.org Copy number variation is also observed; for example, the aphid Acyrthosiphon pisum has nine copies of the eggless gene (an H3K9 methyltransferase), which may be linked to its reproductive plasticity. biorxiv.org

In Eukaryotes: The SET domain family is extensive, with over 50 members identified in humans, each displaying high specificity for particular lysine residues on histones and other proteins. oup.com This specificity allows for a complex "histone code" where methylation at different sites can signal for either gene activation (e.g., H3K4, H3K36) or repression (e.g., H3K9, H3K27). researchgate.netbiorxiv.orgnih.gov

Lysine Demethylases (KDMs): The discovery that histone methylation is reversible was a major breakthrough. nih.gov There are two main families of KDMs:

Lysine-Specific Demethylase (LSD/KDM1): This family has two members, LSD1 and LSD2. nih.gov They cannot demethylate trimethylated lysine. nih.gov

Jumonji C (JmjC) Domain-Containing Demethylases: This is a large family of Fe(II) and α-ketoglutarate-dependent oxygenases that can demethylate mono-, di-, and trimethylated lysines. nih.govmdpi.com

The evolutionary analysis of the JmjC family in plants shows that these genes appeared as early as in algae and are highly conserved. mdpi.com However, some subfamilies, like KDM3, may have appeared as plants transitioned to land, indicating a role in adaptation to new environments. mdpi.com The expansion and functional diversification of both KMT and KDM families during evolution have allowed for an increasingly nuanced and dynamic regulation of the chromatin landscape, which is crucial for the development and complexity of multicellular organisms. mdpi.commdpi.com

Enzyme FamilyKey DomainFunctionEvolutionary Characteristics
Lysine Methyltransferases (KMTs)SET DomainAdds methyl groups to lysine residuesAncient origin; found in bacteria and eukaryotes. mdpi.comucl.ac.uk Diversified significantly during the evolution of land plants and complex animals. mdpi.combiorxiv.org
Lysine Demethylases (KDMs)JmjC DomainRemoves methyl groups from lysine residues (including trimethyllysine)Appeared early in evolution (present in algae). mdpi.com Subfamilies expanded and diversified during the transition of life to land, enabling more complex gene regulation. mdpi.com
Lysine Demethylases (KDMs)LSD (KDM1)Removes methyl groups from mono- and dimethyllysineCannot act on trimethyllysine. nih.gov Represents an earlier or mechanistically distinct demethylation system.

Adaptive Advantages Conferred by Nε,Nε,Nε-Trimethyllysine in Diverse Biological Niches

The widespread presence of TML and its associated metabolic pathways points to significant adaptive advantages. These benefits range from metabolic flexibility to environmental stress resistance.

One of the most critical roles of TML is as a precursor to carnitine, which is vital for fatty acid oxidation. researchgate.net The ability to synthesize carnitine provides organisms with metabolic adaptability, allowing them to efficiently utilize fats for energy, which is particularly important during periods of fasting or high energy demand. researchgate.netnih.gov

In the context of epigenetics, the dynamic methylation of histones at lysine residues allows for rapid transcriptional reprogramming in response to environmental stimuli. mdpi.com For plants, this ability is crucial for adapting to abiotic stresses like drought, salinity, and temperature fluctuations. mdpi.commdpi.com The evolution of more complex histone modification systems in land plants is a testament to this adaptive advantage. mdpi.com

Furthermore, TML and its downstream metabolite, trimethylamine-N-oxide (TMAO), function as potent osmolytes, or chemical chaperones, that protect proteins from denaturation. acs.org This function is a key adaptation for marine organisms living in environments with high hydrostatic pressure or extreme temperatures. acs.org TMAO stabilizes protein structure, counteracting the destabilizing effects of urea (B33335) in the cells of sharks and rays, and protecting deep-sea organisms from the crushing pressures of their environment. acs.org

In mammals, gut microbiota metabolize dietary TML, producing metabolites that influence host metabolism. nih.gov For example, the microbial metabolite delta-valerobetaine, derived from TML, has been shown to impact host energy metabolism and is associated with obesity-related phenotypes. nih.gov This interplay between diet, microbiota, and host metabolism represents a complex adaptive system that can influence health and disease.

Emerging Research Frontiers and Future Directions for Nε,nε,nε Trimethyllysine D9 Studies

Integration of Nε,Nε,Nε-Trimethyllysine-d9 Tracing with Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

The integration of this compound tracing with multi-omics technologies offers a powerful systems biology approach to comprehensively map the metabolic fate and functional implications of TML. By combining stable isotope tracing with high-throughput analysis of proteins (proteomics), metabolites (metabolomics), and gene expression (transcriptomics), researchers can gain unprecedented insights into the interconnected pathways influenced by TML.

Untargeted metabolomics studies have already successfully identified TML as a significant metabolite. For instance, in a study aimed at identifying plasma biomarkers for Friedreich's Ataxia, a multi-omics analysis combining metabolomics, lipidomics, and proteomics was employed, which included the detection of Nε,Nε,Nε-Trimethyllysine. researchgate.net Similarly, untargeted metabolomics approaches have identified TML as a predictor of incident cardiovascular disease risk. nih.govnih.gov These studies lay the groundwork for more sophisticated experiments using this compound.

By introducing this compound into a biological system, researchers can track the appearance of the d9 label in downstream metabolites, providing direct evidence of metabolic flux. This is particularly valuable in elucidating the gut microbiota-dependent production of trimethylamine (B31210) N-oxide (TMAO), an atherogenic metabolite, from TML. nih.govnih.gov Isotope tracer studies with d9(trimethyl)-TML have been crucial in confirming TML as a nutrient precursor for TMA generation by gut microbiota. nih.gov

Future studies can expand on this by simultaneously analyzing the proteome to identify changes in the expression of enzymes involved in TML metabolism, such as trimethyllysine hydroxylase (TMLH). nih.gov Transcriptomic analysis could further reveal upstream regulatory changes in gene expression that are responsive to TML levels or its metabolites. This multi-layered approach can help construct comprehensive models of how TML influences cellular networks in both health and disease states like myocardial infarction, where TML has been identified as a significant metabolite. nih.gov

Table 1: Application of Multi-Omics in TML Research

Omics TechnologyApplication in TML ResearchKey Findings Enabled by this compound
Metabolomics Identification and quantification of TML and its downstream metabolites in biological samples. nih.govnih.govtandfonline.comTracing the conversion of TML to TMA and TMAO by gut microbiota. nih.gov
Proteomics Identifying and quantifying proteins involved in TML metabolism and pathways affected by TML. researchgate.netnih.govQuantifying changes in TML-metabolizing enzymes in response to labeled substrate.
Transcriptomics Analyzing gene expression changes in response to TML levels to understand regulatory networks. nih.govkoreamed.orgElucidating the genetic regulation of TML metabolic pathways.
Multi-Omics Integrated analysis to build comprehensive models of TML's biological role. researchgate.netnih.govLinking TML metabolism to broader systemic effects in complex diseases. nih.gov

Development of Advanced In Vivo Imaging Techniques for Nε,Nε,Nε-Trimethyllysine Metabolism

While currently not specific to this compound, the emergence of Deuterium (B1214612) Metabolic Imaging (DMI) presents a promising frontier for non-invasively visualizing the metabolism of deuterated compounds in vivo. nih.govacs.org DMI is an MRI-based technique that can detect and quantify the distribution and conversion of deuterium-labeled substrates, such as [6,6′-2H2]glucose, in real-time. nih.govmdpi.com This technology could be adapted to track the fate of this compound within a living organism.

The principle of DMI relies on the fact that the natural abundance of deuterium is very low (0.0156%), making the signal from an administered deuterated tracer highly specific. plos.orgplos.org By referencing the signal of the deuterated agent to the natural abundance of HDO (deuterated water) in vivo, quantitative measurements of concentration and metabolic fluxes can be achieved. acs.org

Developing DMI for this compound would enable researchers to:

Visualize the biodistribution and accumulation of TML in different organs and tissues.

Monitor the rate of its conversion to downstream metabolites, such as β-hydroxy-Nε-trimethyllysine, in specific anatomical locations.

Investigate how TML metabolism is altered in disease models, for example, in tumors or in tissues affected by cardiovascular disease.

The feasibility of such an approach is supported by the successful application of DMI to other deuterated molecules like choline (B1196258) and glucose, where their signals can be spectrally resolved and mapped. mdpi.com Furthermore, hyperpolarized MRI techniques using compounds like ¹⁵N,d⁹-betaine, which has a long-lived signal, demonstrate the potential for dynamic, multi-phase imaging of metabolic processes, a concept that could be extended to this compound. researchgate.net

Rational Design of Chemical Probes and Enzyme Inhibitors Based on this compound Scaffolds for Mechanistic Studies

The Nε,Nε,Nε-Trimethyllysine scaffold is a key starting point for the rational design of chemical probes and enzyme inhibitors to dissect the pathways it is involved in. While inhibitors for enzymes in the carnitine biosynthesis pathway, such as γ-butyrobetaine hydroxylase (BBOX), have been developed, the development of specific inhibitors for trimethyllysine hydroxylase (TMLH) is still an area of active research. nih.govukri.org

The use of this compound in these designs can offer unique advantages. The deuterium labeling can serve as a "heavy" isotope tag, facilitating detection and quantification in complex biological mixtures by mass spectrometry. This is particularly useful for:

Activity-based protein profiling (ABPP): Designing probes that covalently bind to the active site of TML-metabolizing enzymes. The d9-label would allow for easy identification of the target protein from a complex proteome.

Competitive binding assays: Using this compound in competition with potential inhibitor candidates to determine their binding affinity for a target enzyme or a "reader" protein that recognizes trimethylated lysine (B10760008). ru.nl

Furthermore, understanding the structural requirements for substrate recognition by enzymes like TMLH can inform the design of potent and selective inhibitors. nih.gov For example, the recognition of the trimethylammonium group by an aromatic cage in the enzyme's active site is a key interaction that can be exploited in inhibitor design. nih.govacs.org

Computational Modeling and Systems Biology Approaches to Elucidate Complex Nε,Nε,Nε-Trimethyllysine Pathways

Computational modeling and systems biology are becoming indispensable tools for understanding the complexity of metabolic networks. nih.govembopress.org For Nε,Nε,Nε-Trimethyllysine, these approaches can be used to:

Build predictive models of metabolic flux: By integrating experimental data from this compound tracing studies, computational models can predict how perturbations in the TML pathway will affect other areas of metabolism.

Perform molecular dynamics simulations: These simulations can provide insights into the binding of TML to enzymes and reader proteins at an atomic level, helping to understand the principles of molecular recognition. ru.nl

Construct homology models: For enzymes where a crystal structure is not yet available, such as TMLH, computational homology models can be built based on the structures of related proteins like BBOX. nih.gov These models can guide site-directed mutagenesis studies to identify key catalytic residues.

Systems biology approaches that map protein-substrate associations have revealed that lysine methylation is involved in complex regulatory networks. nih.gov Applying these methods to TML and its associated enzymes will help to place this metabolite within the broader context of cellular signaling and regulation.

Exploration of Uncharacterized Biological Roles and Enzyme Activities Related to Nε,Nε,Nε-Trimethyllysine

While the role of TML in carnitine biosynthesis is well-established, there is growing evidence for its involvement in other biological processes. mdpi.comresearchgate.net The post-translational modification of proteins by lysine methylation is a key regulatory mechanism in epigenetics, and free TML can be generated from the degradation of these modified proteins. nih.govkoreamed.org

Future research using this compound can help to uncover these uncharacterized roles by:

Tracing the incorporation of the d9 label into proteins: This would provide direct evidence for whether free TML can be used as a substrate by protein lysine methyltransferases.

Identifying novel metabolites: Untargeted metabolomics with this compound may reveal previously unknown downstream products of TML metabolism.

Investigating the signaling roles of TML: Besides being a metabolite, TML could act as a signaling molecule itself, for example, by allosterically regulating enzyme activity. Tracing studies can help to identify proteins that directly interact with TML.

The discovery that TML is a precursor to the gut microbe-dependent metabolite N,N,N-trimethyl-5-aminovaleric acid (TMAVA) highlights the potential for uncovering new metabolic pathways and biological functions. nih.govmedchemexpress.eumedchemexpress.com

Q & A

How can researchers ensure the isotopic stability of Nε,Nε,Nε-Trimethyllysine-d9 during long-term metabolic studies?

Methodological Answer:
To maintain isotopic stability, store the compound at -20°C in anhydrous conditions to prevent deuterium exchange with ambient moisture . During in vitro or in vivo experiments, use deuterated solvents (e.g., D2O) and avoid extreme pH conditions (>10 or <2) that accelerate H/D exchange. Validate stability via periodic LC-MS analysis, monitoring the M+9 mass shift to confirm isotopic integrity . For longitudinal studies, aliquot the compound to minimize freeze-thaw cycles and use inert gas (e.g., argon) to displace oxygen in storage vials .

What analytical techniques are most robust for quantifying this compound in complex biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its specificity and sensitivity. Use a stable isotope-labeled internal standard (e.g., Trimethylamine-d9 N-oxide) to correct for matrix effects and ion suppression . For tissue samples, homogenize in deuterated methanol-water (80:20) to stabilize the compound and reduce degradation. Validate the method using spike-recovery experiments across physiologically relevant concentrations (e.g., 1 nM–10 µM) to ensure accuracy and precision .

How should researchers design experiments to distinguish isotopic effects of this compound in enzyme kinetics studies?

Methodological Answer:
Use a comparative approach with unlabeled Nε,Nε,Nε-Trimethyllysine to isolate isotopic effects. Measure kinetic parameters (e.g., KmK_m, VmaxV_{max}) under identical conditions using stopped-flow assays or isothermal titration calorimetry (ITC). Control for solvent isotope effects by conducting parallel experiments in H2O and D2O . For data interpretation, apply the Swain-Schaad relationship to assess secondary kinetic isotope effects arising from deuterium substitution .

What strategies resolve contradictions in reported metabolic flux data involving this compound?

Methodological Answer:
Contradictions often arise from differences in cell type, isotopic dilution, or analytical protocols. To address this:

  • Standardize cell culture conditions (e.g., media composition, oxygenation) using NIH guidelines for preclinical research .
  • Perform tracer dilution correction using isotopomer spectral analysis (ISA) to account for endogenous metabolite pools .
  • Cross-validate findings with orthogonal methods, such as 13C^{13}\text{C}-NMR or flux balance analysis (FBA), to confirm pathway activity .

How can researchers optimize the synthesis of this compound for high isotopic purity?

Methodological Answer:
Use reductive methylation with deuterated formaldehyde (CD2O) and sodium cyanoborodeuteride (NaBD3CN) to ensure complete deuteration at the ε-amino position . Purify the product via reversed-phase HPLC with a C18 column and deuterated mobile phases (e.g., 0.1% DCl in D2O). Verify isotopic purity (>98%) using high-resolution MS and 2H^2\text{H}-NMR, comparing integration ratios of methyl proton signals .

What are the critical considerations for integrating this compound into cross-disciplinary studies (e.g., metabolomics and epigenetics)?

Methodological Answer:

  • Metabolomics: Pair LC-MS with untargeted metabolomics workflows to identify co-regulated pathways (e.g., carnitine biosynthesis) .
  • Epigenetics: Investigate trimethylation dynamics using chromatin immunoprecipitation (ChIP) coupled with isotope tracing to link metabolic flux to histone modification patterns .
  • Data Integration: Use bioinformatics tools (e.g., MetaboAnalyst, KEGG) to map isotopic enrichment data onto pathway networks .

How should researchers address potential toxicity or off-target effects of this compound in cell-based assays?

Methodological Answer:

  • Conduct dose-response assays (e.g., MTT or ATP assays) to establish non-toxic concentrations (<1 mM for most mammalian cells) .
  • Use CRISPR-Cas9 knockout models (e.g., lysine methyltransferase-deficient cells) to confirm on-target effects .
  • Perform global proteomics or metabolomics to screen for unintended modifications (e.g., aberrant protein methylation) .

What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data of this compound?

Methodological Answer:
Apply mixed-effects models to account for biological variability and repeated measurements. Normalize data using z-scores or log2-transformation for skewed distributions . For kinetic modeling, use compartmental analysis (e.g., SAAM II software) to estimate turnover rates and pool sizes. Visualize trends with heatmaps or principal component analysis (PCA) to highlight temporal patterns .

Tables for Key Data

Table 1: Optimal Storage Conditions for this compound

ParameterRecommendationSource
Temperature-20°C
SolventAnhydrous deuterated DMSO
ContainerAmber glass vial with argon headspace

Table 2: LC-MS Parameters for Quantification

ParameterSettingSource
ColumnC18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase0.1% DFAA in D2O:MeOD (95:5)
MRM Transitionm/z 189.1 → 130.1 (M+9)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.